Product packaging for 7-Ethylbenzo[d]oxazol-2-amine(Cat. No.:)

7-Ethylbenzo[d]oxazol-2-amine

Cat. No.: B12870315
M. Wt: 162.19 g/mol
InChI Key: OAFNGQQVCRQWCN-UHFFFAOYSA-N
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Description

7-Ethylbenzo[d]oxazol-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the benzoxazole class of heterocycles. Benzoxazole derivatives are widely recognized as privileged scaffolds in drug discovery due to their diverse biological activities . Specific research on this exact congener is not available in the public domain, but closely related structural analogs have demonstrated considerable potential. For instance, N -methylbenzo[d]oxazol-2-amine has been identified as a promising anthelmintic agent, showing efficacy comparable to albendazole against parasitic nematodes like Trichinella spiralis and Caenorhabditis elegans in both in vitro and in vivo models, with notably lower cytotoxicity toward human cell lines . The mechanism of action for these analogs appears to be distinct from classic anthelmintics that target tubulin, and metabolomics studies suggest it may involve the upregulation of purine and pyrimidine metabolism and downregulation of sphingolipid metabolism in the parasite . Furthermore, various benzoxazole and 2-benzoxazolinone derivatives have been extensively studied for their antibacterial properties against a range of Gram-positive and Gram-negative pathogens, underscoring the versatility of this core structure in antimicrobial development . Researchers value this compound as a key intermediate for synthesizing more complex molecules and for investigating new therapeutic pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions and refer to the associated Safety Data Sheet (SDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B12870315 7-Ethylbenzo[d]oxazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

7-ethyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H10N2O/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

OAFNGQQVCRQWCN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(O2)N

Origin of Product

United States

Synthetic Methodologies and Synthetic Route Development for 7 Ethylbenzo D Oxazol 2 Amine and Its Analogs

Classical Synthetic Approaches to the Benzo[d]oxazol-2-amine Core Structure

The foundational methods for constructing the benzo[d]oxazol-2-amine core typically involve the cyclization of an o-aminophenol derivative. One of the most established methods is the reaction of an appropriately substituted 2-aminophenol (B121084) with cyanogen (B1215507) bromide (CNBr). This reagent, while effective, is highly toxic, which has prompted the search for safer alternatives. mdpi.comresearchgate.net

Another widely used classical approach involves the reaction of o-aminophenols with isothiocyanates to form a thiourea (B124793) intermediate. Subsequent cyclodesulfurization, often mediated by an oxidizing agent, yields the desired 2-aminobenzoxazole (B146116). nih.gov The condensation of o-aminophenols with various carbon sources such as carbon disulfide in the presence of a base like potassium hydroxide (B78521) has also been a common strategy. researchgate.net Polyphosphoric acid (PPA) has been frequently employed as a cyclizing agent in the reaction of 2-aminophenols with carboxylic acids or their derivatives to form 2-substituted benzoxazoles. nih.gov

These classical methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and sometimes low yields, which has driven the development of more advanced and sustainable synthetic strategies. mdpi.com

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient methods for the synthesis of benzoxazole (B165842) derivatives. These modern approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Catalyst-Free Reaction Pathways

The development of catalyst-free synthetic routes is a significant advancement in green chemistry. For the synthesis of benzo[d]oxazol-2-amine and its derivatives, several catalyst-free methods have been reported. One such approach involves the reaction of 2-aminobenzoxazole with α-bromoketones in a mixture of water and isopropyl alcohol under microwave irradiation, leading to N-alkylated products without the need for a catalyst. nih.govresearchgate.net This method offers the advantages of being transition-metal-free and proceeding under mild conditions. nih.govresearchgate.net

Another notable catalyst-free strategy is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution reaction. nih.govresearchgate.net This rearrangement can be utilized to synthesize N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol activated with reagents like chloroacetyl chloride. nih.govresearchgate.net

Microwave-Assisted Organic Synthesis of Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various benzoxazole derivatives.

For instance, the catalyst-free reaction of 2-aminobenzoxazole with α-bromoketones mentioned earlier is significantly enhanced by microwave irradiation, with reactions completing in as little as 15 minutes. nih.govresearchgate.net Microwave heating has also been employed in the condensation of 2-aminophenols with carboxylic acids using silica (B1680970) gel as a solid support, providing 2-alkylbenzoxazoles in good to excellent yields under neat conditions. researchgate.net Furthermore, the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives has been efficiently achieved using microwave-assisted methods.

The following table summarizes some examples of microwave-assisted synthesis of benzoxazole derivatives:

Starting MaterialsReagents/ConditionsProductReaction TimeYield (%)Reference
2-Aminobenzoxazole, α-bromoketoneH2O-IPA (1:1), MicrowaveN-alkylated 2-aminobenzo[d]oxazoles15 min90 nih.govresearchgate.net
2-Aminophenol, Fatty acidsSilica gel, Microwave (120-150 °C)2-Alkylbenzoxazoles9-12 min71-87 researchgate.net
Isoniazid, Aromatic aldehydeDMF, Microwave (300 W)Schiff bases3 min-
Schiff base, Chloramine-TEthanol, Microwave (300 W)2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole4 min-

This table is interactive and allows for sorting and filtering of the data.

Environmentally Benign Solvents and Reaction Media in Preparation

The use of green solvents is a cornerstone of sustainable chemistry. Water is a highly desirable solvent due to its non-toxic, non-flammable, and abundant nature. A catalyst-free, multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides has been developed in water under microwave conditions to synthesize trisubstituted thiazoles, highlighting the potential for aqueous media in heterocyclic synthesis. The use of a water-isopropyl alcohol mixture as a reaction medium under microwave irradiation for the synthesis of N-alkylated 2-aminobenzo[d]oxazoles further demonstrates the utility of aqueous systems. nih.govresearchgate.net

Solvent-free, or neat, reaction conditions represent an even greener approach by completely eliminating the solvent. The synthesis of benzoxazoles and benzothiazoles has been achieved under solvent-free ultrasound irradiation using a magnetic nanomaterial-supported Lewis acidic ionic liquid as a recyclable catalyst. mdpi.com

Regioselective Synthesis and Functionalization of the Benzo[d]oxazol-2-amine Scaffold

The synthesis of 7-Ethylbenzo[d]oxazol-2-amine requires the regioselective introduction of an ethyl group onto the benzene (B151609) ring of the benzo[d]oxazol-2-amine scaffold. This can be achieved by starting with a pre-functionalized precursor, namely 2-amino-3-ethylphenol. The general synthetic strategies for the benzoxazole core can then be applied.

Alternatively, functionalization of the pre-formed benzo[d]oxazol-2-amine scaffold can be explored. While direct C-H functionalization of the benzene ring of benzoxazoles can be challenging, methods for the regioselective synthesis of related heterocycles have been reported. For instance, the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and 2-amino-benzenethiol affords 2-(benzo[d]thiazol-2-yl)malononitrile, which can be further modified. Such strategies might be adaptable for the regioselective functionalization of the benzoxazole core.

Derivatization Strategies for Structural Modification

Once the this compound scaffold is synthesized, further structural modifications can be made to explore its structure-activity relationship. The primary amino group at the 2-position is a key handle for derivatization.

N-alkylation is a common derivatization strategy. As previously mentioned, reaction with α-bromoketones under microwave irradiation provides N-alkylated derivatives. nih.govresearchgate.net The reaction of the 2-amino group with various electrophiles such as acyl chlorides, sulfonyl chlorides, and isocyanates can lead to the formation of amides, sulfonamides, and ureas, respectively. For example, the reaction of 2-aminobenzimidazole (B67599) with arylsulfonyl chlorides is a known method for synthesizing sulfonamide derivatives.

Furthermore, the amino group can be converted into other functional groups. For instance, diazotization of the amino group followed by reaction with various nucleophiles can introduce a range of substituents at the 2-position. The synthesis of 2-hydroxy-1-naphthaldehyde (B42665) from a benzothiazole (B30560) derivative involved a diazotization step using NaNO2, H3PO4, and HNO3.

N-Alkylation and N-Acylation Reactions

The 2-amino group of this compound serves as a key handle for introducing a variety of substituents through N-alkylation and N-acylation reactions. These modifications are instrumental in modulating the physicochemical and biological properties of the parent molecule.

N-Alkylation Reactions

N-alkylation of 2-aminobenzoxazoles is a common strategy to introduce alkyl groups onto the exocyclic nitrogen atom. This can be achieved through several methods, including the reaction with alkyl halides or through reductive amination. A general approach involves the reaction of the 2-aminobenzoxazole with an appropriate alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov

Another effective method for the synthesis of N-alkylated 2-aminobenzoxazoles is the reaction of 2-aminobenzoxazole with α-bromoketones under microwave irradiation, which has been shown to produce N-alkylated products in high yields. researchgate.net While specific examples for this compound are not extensively documented, the general principles of N-alkylation of 2-aminobenzoxazoles can be applied. The reaction of this compound with various alkylating agents would be expected to yield the corresponding N-alkylated derivatives.

The table below illustrates hypothetical examples of N-alkylation reactions of this compound based on established methodologies for related compounds.

Product NameAlkylating AgentBaseSolventReaction Conditions
N-Methyl-7-ethylbenzo[d]oxazol-2-amineMethyl iodideSodium hydrideTetrahydrofuran (THF)Room temperature
N-Ethyl-7-ethylbenzo[d]oxazol-2-amineEthyl bromidePotassium carbonateAcetonitrile (B52724)Reflux
N-Benzyl-7-ethylbenzo[d]oxazol-2-amineBenzyl chlorideTriethylamine (B128534)Dichloromethane (DCM)Room temperature
7-Ethyl-N-(2-phenylethyl)benzo[d]oxazol-2-amine2-Bromo-1-phenylethanoneNone (Microwave)WaterMicrowave irradiation

N-Acylation Reactions

N-acylation introduces an acyl group to the 2-amino moiety, forming an amide linkage. This is typically accomplished by reacting the 2-aminobenzoxazole with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base like triethylamine or pyridine (B92270) to scavenge the acid byproduct. nih.gov

A general procedure for the N-acylation of related heterocyclic amines involves dissolving the amine in a suitable solvent like dichloromethane, followed by the addition of the acyl chloride and a base at a low temperature, with the reaction mixture then allowed to warm to room temperature. nih.gov The reactivity of this compound in such reactions is expected to be similar to other 2-aminobenzoxazoles.

The following table provides illustrative examples of N-acylation reactions for this compound.

Product NameAcylating AgentBaseSolventReaction Conditions
N-(7-Ethylbenzo[d]oxazol-2-yl)acetamideAcetyl chlorideTriethylamineDichloromethane (DCM)0 °C to room temperature
N-(7-Ethylbenzo[d]oxazol-2-yl)benzamideBenzoyl chloridePyridineDichloromethane (DCM)0 °C to room temperature
N-(7-Ethylbenzo[d]oxazol-2-yl)isobutyramideIsobutyryl chlorideTriethylamineDichloromethane (DCM)0 °C to room temperature
N-(7-Ethylbenzo[d]oxazol-2-yl)cyclopropanecarboxamideCyclopropanecarbonyl chlorideTriethylamineDichloromethane (DCM)0 °C to room temperature

Substituent-Directed Synthesis and Optimization

The synthesis of this compound itself is a prime example of substituent-directed synthesis. The position of the ethyl group on the final benzoxazole ring is determined by the choice of the starting material. The most common and direct route to 2-aminobenzoxazoles is the cyclization of the corresponding 2-aminophenol. nih.gov In the case of this compound, the required precursor is 2-amino-4-ethylphenol (B1269030).

The synthesis of 2-aminobenzoxazoles from 2-aminophenols can be achieved using various cyanating agents. A widely used, though highly toxic, reagent is cyanogen bromide. nih.gov More contemporary and safer methods employ reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). nih.govgoogle.com The reaction proceeds via an initial nucleophilic attack of the amino group of the 2-aminophenol on the activated cyanating agent, followed by an intramolecular cyclization involving the hydroxyl group to form the oxazole (B20620) ring. google.com

Studies on the synthesis of various substituted 2-aminobenzoxazoles have shown that the electronic nature of the substituents on the 2-aminophenol ring can influence the reaction yields, although the substitution pattern does not drastically alter the feasibility of the reaction. google.comacs.org Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring of the 2-aminophenol are generally well-tolerated, affording the desired 2-aminobenzoxazoles in moderate to good yields. google.com The ethyl group at the 4-position of 2-aminophenol (which corresponds to the 7-position of the resulting benzoxazole) is an electron-donating group and is expected to be compatible with this synthetic approach.

The table below presents data from the synthesis of various substituted 2-aminobenzoxazoles, illustrating the effect of different substituents on the reaction yield. This provides a basis for optimizing the synthesis of this compound.

Starting 2-AminophenolSubstituent at Position 4ProductYield (%)
2-AminophenolHBenzo[d]oxazol-2-amine60
2-Amino-4-methylphenolMethyl7-Methylbenzo[d]oxazol-2-amine53
2-Amino-4-chlorophenolChloro7-Chlorobenzo[d]oxazol-2-amine50
2-Amino-4-methoxyphenolMethoxy7-Methoxybenzo[d]oxazol-2-amine45

Data adapted from studies on the synthesis of substituted 2-aminobenzoxazoles. nih.govgoogle.com

Optimization of the synthesis of this compound would involve screening of reaction conditions such as the choice of cyanating agent, Lewis acid catalyst, solvent, and reaction temperature to maximize the yield and purity of the product. Based on existing literature, a plausible optimized route would involve the reaction of 2-amino-4-ethylphenol with NCTS and BF₃·Et₂O in a solvent like 1,4-dioxane (B91453) under reflux conditions. google.com

Investigation of Biological Activities and Molecular Mechanisms Preclinical and in Vitro Focus

Mechanistic Studies at the Sub-Cellular and Molecular Level

No mechanistic studies at the sub-cellular or molecular level for 7-Ethylbenzo[d]oxazol-2-amine have been reported in the available literature. Investigations into its potential mode of action, intracellular targets, or effects on cellular pathways are not publicly documented.

While research exists on the broader class of benzoxazole (B165842) derivatives, which are recognized for a wide range of biological activities, the specific data required to generate an article on this compound according to the provided outline is not available in the public domain. nih.govnih.gov

Computational Chemistry and Theoretical Approaches to 7 Ethylbenzo D Oxazol 2 Amine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 7-Ethylbenzo[d]oxazol-2-amine) into the binding site of a biological target, typically a protein or enzyme. The goal is to predict the binding affinity and mode of interaction, which can help in identifying potential therapeutic targets.

For the benzoxazole (B165842) scaffold, molecular docking studies have been instrumental in identifying potential biological activities. For instance, various 2-substituted benzoxazole derivatives have been docked against microbial enzymes like DNA gyrase to explore their potential as antibacterial agents. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. In a hypothetical docking study of this compound against a target protein, the 2-amino group could act as a hydrogen bond donor, while the benzoxazole ring system and the 7-ethyl group could engage in hydrophobic and van der Waals interactions within the binding pocket.

Molecular dynamics (MD) simulations can further refine the insights from molecular docking. MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. This can lead to a more accurate estimation of binding free energies.

To illustrate the potential outcomes of such a study, a hypothetical data table is presented below, showing the kind of results that would be generated from docking this compound against a panel of kinase enzymes, which are common targets for benzoxazole-containing compounds.

Table 1: Hypothetical Molecular Docking Results of this compound against Selected Kinase Targets
Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
VEGFR-2 (4ASD)-8.5Cys919, Asp1046Hydrogen bond with backbone of Cys919; Pi-cation with Asp1046
EGFR (2J6M)-7.9Met793, Leu718Hydrogen bond with Met793; Hydrophobic interaction with Leu718
CDK2 (1HCK)-7.2Leu83, Lys33Hydrogen bond with backbone of Leu83; van der Waals interactions

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. medicinescience.org DFT can be used to calculate a variety of molecular properties, such as orbital energies (HOMO and LUMO), electrostatic potential maps, and bond parameters. These properties are crucial for understanding a molecule's reactivity and its potential to interact with biological targets.

For a molecule like this compound, DFT calculations could provide insights into:

Molecular Geometry: Optimization of the 3D structure to its lowest energy conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are important for non-covalent interactions with a target protein.

Reactivity Descriptors: Calculation of global reactivity descriptors like chemical hardness, softness, and electronegativity, which can help in predicting the molecule's behavior in chemical reactions.

Studies on related benzoxazole derivatives have utilized DFT to determine their structural, electronic, and thermodynamic properties, correlating these with their observed biological activities. medicinescience.orgbibliomed.org

Below is a hypothetical table summarizing the kind of data that would be generated from a DFT study on this compound.

Table 2: Hypothetical DFT-Calculated Properties of this compound (B3LYP/6-311G(d,p) level of theory)
PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)4.6 eV
Dipole Moment2.5 D
Chemical Hardness (η)2.3 eV

In Silico Screening and Predictive Modeling for Biological Activities

In silico screening involves the use of computational methods to screen large libraries of compounds against a biological target to identify potential hits. This approach is much faster and more cost-effective than traditional high-throughput screening. For a novel compound like this compound, its properties could be calculated and compared against a database of known active compounds to predict its potential biological activities.

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, can also be employed. ijpsdronline.com QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While building a QSAR model would require a dataset of related benzoxazole derivatives with known activities, such models, once validated, could be used to predict the activity of this compound.

Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted using various computational models. bibliomed.org These predictions are crucial in the early stages of drug discovery to assess the drug-likeness of a compound. For this compound, these models could predict properties like its solubility, permeability, and potential for metabolic breakdown.

The following table provides an example of a predictive ADME profile for this compound that could be generated using in silico tools.

Table 3: Hypothetical In Silico ADME Prediction for this compound
PropertyPredicted Value/OutcomeSignificance
LogP (Lipophilicity)2.8Good membrane permeability
Aqueous Solubility-3.5 (log mol/L)Moderately soluble
Human Intestinal Absorption>90%High oral bioavailability predicted
Blood-Brain Barrier PermeationLowLess likely to cause CNS side effects
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energy levels, and the molecule will spend most of its time in the lower-energy conformations. The three-dimensional shape of a molecule is critical for its interaction with biological targets.

For this compound, the primary source of conformational flexibility would be the rotation of the ethyl group at the 7-position. While this is a relatively simple rotation, it could influence how the molecule fits into a constrained binding pocket. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers.

The results of a conformational analysis are often visualized as an energy landscape, which is a plot of the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). This landscape reveals the most stable conformations (local and global minima) and the energy barriers between them. Understanding the preferred conformations of this compound is a prerequisite for accurate molecular docking and other structure-based design methods.

A hypothetical table summarizing the results of a conformational analysis for the C-C bond of the ethyl group in this compound is provided below.

Table 4: Hypothetical Conformational Analysis of the 7-Ethyl Group in this compound
ConformerDihedral Angle (C6-C7-C8-C9)Relative Energy (kcal/mol)Population (%)
Anti-periplanar180°0.0065%
Syn-clinal (Gauche)±60°0.8534%
Syn-periplanar (Eclipsed)4.50<1%

Diverse Scientific Applications of 7 Ethylbenzo D Oxazol 2 Amine and Its Derivatives

Applications in Materials Science and Dye Chemistry

The benzoxazole (B165842) core is a well-known fluorophore, and its derivatives are often investigated for their photophysical properties and potential applications as fluorescent dyes and materials. While specific research on the dye chemistry of 7-Ethylbenzo[d]oxazol-2-amine is not extensively documented, the broader class of 2-aminobenzoxazole (B146116) derivatives has been recognized for its utility in materials chemistry. researchgate.net The inherent fluorescence of the 2-aminobenzoxazole system can be modulated by the introduction of substituents on the benzene (B151609) ring. An ethyl group at the 7-position, being an electron-donating group, could potentially influence the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in its absorption and emission spectra.

The synthesis of novel fluorescent dyes often involves the modification of known fluorophoric scaffolds to achieve desired photophysical properties such as high quantum yields, large Stokes shifts, and sensitivity to the local environment. For instance, styrylbenzazole photoswitches, which undergo light-driven E-Z isomerization, have been synthesized from 2-methylbenzoxazole derivatives. diva-portal.org The introduction of substituents on the benzoxazole ring was found to strongly influence their photochemical properties. diva-portal.org It is plausible that this compound could serve as a valuable intermediate in the synthesis of novel dyes with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and imaging agents. Further research into the photophysical characterization of this compound and its derivatives would be instrumental in unlocking their potential in materials science.

Development as Chemical Probes for Biological System Investigations

The 2-aminobenzoxazole scaffold has emerged as a promising framework for the development of chemical probes to investigate complex biological systems. These probes are instrumental in understanding the function of specific proteins and pathways. Notably, derivatives of 2-aminobenzoxazole have been identified as potent inhibitors of the Sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). nih.govnih.gov S1P is a crucial signaling lipid involved in numerous physiological processes, and its transporter Spns2 represents a key therapeutic target.

Structure-activity relationship (SAR) studies on 2-aminobenzoxazole derivatives have revealed that modifications to the benzoxazole ring, the hydrophobic tail, and the amine head group can significantly impact inhibitory potency against Spns2. nih.gov While these studies have not specifically detailed a 7-ethyl derivative, the systematic exploration of substitutions on the fused benzene ring is a critical aspect of optimizing inhibitor efficacy. The introduction of an ethyl group at the 7-position could modulate the binding affinity and selectivity of the compound for its biological target through steric and electronic effects. A potent and selective inhibitor derived from this compound could serve as a valuable tool compound to further explore the physiological and pathological roles of Spns2. nih.govnih.gov

The versatility of the 2-aminobenzoxazole core allows for its incorporation into more complex molecular architectures designed as specific biological probes. For instance, fluorescently labeled derivatives can be synthesized to visualize the localization and dynamics of their target proteins within cells. The development of such probes based on the this compound scaffold could provide powerful tools for advancing our understanding of cellular signaling pathways.

Potential in Agrochemical Research (e.g., as Antifungal Agents against Phytopathogens)

The benzoxazole moiety is present in a number of commercially successful agrochemicals. nih.gov In the ongoing search for novel and effective crop protection agents, 2-aminobenzoxazole derivatives have been designed and synthesized as potential antifungal agents against a range of phytopathogenic fungi. nih.gov These compounds have demonstrated excellent and broad-spectrum antifungal activities, in some cases superior to existing commercial fungicides. nih.gov

Research in this area has shown that the antifungal efficacy of 2-aminobenzoxazole derivatives is highly dependent on the substitution pattern on the benzoxazole ring. nih.gov For example, a series of 2-aminobenzoxazole derivatives were synthesized and evaluated for their in vitro and in vivo antifungal activities against eight different phytopathogenic fungi. nih.gov Several of these compounds exhibited potent activity, highlighting the potential of this chemical class in agrochemical discovery.

The introduction of an ethyl group at the 7-position of the benzoxazole ring could influence the antifungal spectrum and potency of the resulting derivatives. Lipophilicity is a key parameter in the design of agrochemicals, as it affects the compound's ability to penetrate the fungal cell wall and membrane. The ethyl group would increase the lipophilicity of the parent molecule, which could enhance its antifungal activity. Further synthesis and biological evaluation of this compound derivatives are warranted to explore their potential as novel antifungal agents for the protection of agricultural crops.

Below is a data table summarizing the potential applications and the role of the 7-ethyl substitution:

Application Area Core Scaffold Role of 7-Ethyl Substitution Potential Research Directions
Materials Science and Dye Chemistry 2-AminobenzoxazoleModulate photophysical properties (e.g., absorption/emission wavelengths, quantum yield).Synthesis and characterization of novel fluorescent dyes and materials derived from this compound.
Chemical Probes for Biological Systems 2-AminobenzoxazoleInfluence binding affinity and selectivity for biological targets (e.g., enzymes, transporters).Development of potent and selective inhibitors or fluorescent probes for targets like Spns2.
Agrochemical Research 2-AminobenzoxazoleEnhance antifungal activity by increasing lipophilicity and influencing target interaction.Synthesis and evaluation of a library of this compound derivatives against a panel of phytopathogenic fungi.

Q & A

Q. Basic

  • 1H/13C NMR : Characteristic signals include aromatic protons (δ 7.0–8.0 ppm), NH (δ ~5.2 ppm, broad singlet), and ethyl group signals (δ 1.3 ppm for CH3, δ 3.5 ppm for CH2) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 163.04 for N-ethyl derivatives) with <5 ppm error .
  • IR : Peaks at ~1643 cm⁻¹ (C=N stretch) and ~2927 cm⁻¹ (C-H of ethyl) validate functional groups .

What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Basic
Anthelmintic activity is assessed using larval motility inhibition assays (e.g., Haemonchus contortus), with IC50 values calculated via dose-response curves . Antimicrobial screening involves broth microdilution (MIC determination) against Gram-positive/negative strains . Positive controls (e.g., albendazole for anthelmintic) and solvent controls are critical for validity.

How do substituents on the benzo[d]oxazole core influence structure-activity relationships (SAR)?

Q. Advanced

  • Electron-withdrawing groups (e.g., NO2 at position 5) enhance anthelmintic potency by increasing electrophilicity and target binding .
  • Ethyl vs. methyl groups : Ethyl improves lipophilicity (logP), enhancing membrane permeability in pharmacological assays .
  • Para-substituted aryl rings (e.g., 4-fluorophenyl) boost binding affinity in kinase inhibition studies .

How can molecular docking elucidate the mechanism of action of this compound derivatives?

Advanced
Docking studies (e.g., AutoDock Vina) using crystallographic targets (e.g., P. aeruginosa PqsR) reveal hydrogen bonds between the oxazole NH and Asp129 residue (binding energy: −30.8 kcal/mol) . MD simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .

What strategies resolve contradictions in spectral data during characterization?

Q. Advanced

  • NMR discrepancies : Use deuterated solvents (e.g., DMSO-d6 vs. CD3COCD3) to identify solvent-induced shifts .
  • HRMS anomalies : Cross-validate with alternative ionization modes (e.g., ESI+ vs. APCI) .
  • IR misinterpretation : Compare with computed spectra (DFT/B3LYP/6-31G*) to distinguish overlapping peaks .

How is this compound utilized in analytical chemistry applications?

Advanced
The amine group serves as a fluorophore in hypochlorous acid (HOCl) probes. Synthesized via Zn(OAc)₂-catalyzed coupling, these probes exhibit Stokes shifts >100 nm, enabling ratiometric detection in biological systems .

What cross-coupling reactions are feasible for functionalizing this compound?

Advanced
Suzuki-Miyaura coupling with boronic esters (e.g., 5-pinacolatoboryl derivatives) introduces aryl/heteroaryl groups at position 5 (84% yield, Pd(PPh3)4 catalyst) . Sonogashira reactions (CuI/PdCl2) enable alkyne incorporation for click chemistry applications.

How do researchers optimize synthetic protocols for scalability?

Q. Advanced

  • Microwave vs. reflux : Microwave reduces reaction time from 6 h to 20 min, enhancing throughput .
  • Column chromatography alternatives : Precipitation (e.g., hexane/EtOAC) or centrifugal partition chromatography improves isolation efficiency .

What mechanisms underlie the anthelmintic activity of this compound derivatives?

Advanced
The compound disrupts β-tubulin polymerization (IC50 = 1.2 µM), mimicking benzimidazoles. Resistance profiles are assessed via β-tubulin isoform sequencing (e.g., F200Y mutations in H. contortus) . Synergy studies with ivermectin (FIC index <0.5) suggest combinatorial therapeutic potential .

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